molecular formula C14H9Cl2FN2O2 B3864472 3,5-dichloro-N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide

3,5-dichloro-N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide

Cat. No.: B3864472
M. Wt: 327.1 g/mol
InChI Key: YTMAPIWQJDMGAX-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

The synthesis of 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation reaction between 3,5-dichloro-2-hydroxybenzohydrazide and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar compounds to 3,5-dichloro-N’-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide include:

Properties

IUPAC Name

3,5-dichloro-N-[(E)-(4-fluorophenyl)methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FN2O2/c15-9-5-11(13(20)12(16)6-9)14(21)19-18-7-8-1-3-10(17)4-2-8/h1-7,20H,(H,19,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMAPIWQJDMGAX-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C(=CC(=C2)Cl)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dichloro-N'-[(E)-(4-fluorophenyl)methylidene]-2-hydroxybenzohydrazide

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